4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide
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Overview
Description
“4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C10H18N4O . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 210.276 Da and the monoisotopic mass is 210.148056 Da .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C10H18N4O, an average mass of 210.276 Da, and a monoisotopic mass of 210.148056 Da .Scientific Research Applications
Synthesis and Characterization
- A study identified and characterized a compound closely related to 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, highlighting the importance of correct identification in research chemicals and the potential of pyrazole compounds in scientific research (McLaughlin et al., 2016).
Library of Pyrazole Carboxamides
- A comprehensive library of pyrazole carboxamides, similar in structure to this compound, was created to explore their potential in various scientific applications, showcasing the diversity and versatility of these compounds (Donohue et al., 2002).
Building Block for Heterocyclic Synthesis
- This compound and its derivatives are used as building blocks in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, demonstrating their role in the development of new drugs (El‐Mekabaty, 2014).
Synthesis of Antitumor Compounds
- Pyrazole carboxamides, related to this compound, have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines, indicating their potential in cancer research (Hafez et al., 2013).
Novel Synthesis Routes
- Innovative synthesis routes for pyrazole carboxamides have been developed, providing more efficient and versatile methods for producing compounds like this compound, essential for advancing research in medicinal chemistry (Bobko et al., 2012).
Biological Activity Studies
- Studies on pyrazole carboxamides, structurally related to this compound, have explored their biological activities, such as antitumor, antimicrobial, and analgesic properties, highlighting their multifaceted applications in biomedicine (Pitucha et al., 2011; Gokulan et al., 2012; Zhao et al., 2017).
Tautomerism and Computational Studies
- Experimental and computational studies on the tautomerism of N-substituted pyrazole carboxamides, akin to this compound, provide insights into their chemical behavior and stability, crucial for understanding their interactions in biological systems (Kaczor et al., 2013).
Future Directions
The future directions for “4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They could also be considered as a precursor structure for further design of pesticides .
Properties
IUPAC Name |
4-amino-2-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-14-9(8(11)6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOXSOADDPBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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